molecular formula C25H30N2O4S3 B12123248 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Cat. No.: B12123248
M. Wt: 518.7 g/mol
InChI Key: VRIHOOFGNJADRF-NKFKGCMQSA-N
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Description

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one ring.

    Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Sulfonamide Introduction: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound, in particular, is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.

Medicine

In medicine, the compound’s sulfonamide group is of interest due to its similarity to sulfa drugs, which are known for their antibacterial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and disrupt normal biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{(5Z)-5-[4-(hexyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
  • 4-methyl-N-{(5Z)-5-[4-(decyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has a unique octyloxy group, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.

Properties

Molecular Formula

C25H30N2O4S3

Molecular Weight

518.7 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C25H30N2O4S3/c1-3-4-5-6-7-8-17-31-21-13-11-20(12-14-21)18-23-24(28)27(25(32)33-23)26-34(29,30)22-15-9-19(2)10-16-22/h9-16,18,26H,3-8,17H2,1-2H3/b23-18-

InChI Key

VRIHOOFGNJADRF-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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